(5R,8S)-10-((2,6-difluorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,8S)-10-((2,6-difluorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a useful research compound. Its molecular formula is C15H13F2N3O2S and its molecular weight is 337.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5R,8S)-10-((2,6-difluorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₃F₂N₃O
- Molecular Weight : 301.29 g/mol
- CAS Number : 2060320-18-3
The compound features a sulfonamide group which is known for its diverse biological activities. The presence of the difluorophenyl moiety is likely to enhance its pharmacological properties by improving binding affinity and selectivity towards biological targets.
Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures often act as inhibitors of poly(ADP-ribose) polymerases (PARP), which are crucial for DNA repair mechanisms. For instance, another compound from the same family demonstrated an EC50 of 2.51 nM in inhibiting PARP-mediated PARylation in cancer cells with BRCA1/2 mutations . Although specific data for this compound is limited, similar sulfonamide derivatives have shown promising results in targeting cancer cell proliferation.
Anticancer Activity
The anticancer potential of this compound may be attributed to its ability to induce apoptosis in cancer cells. In vitro studies on structurally related compounds have shown significant inhibition of tumor growth in xenograft models . The mechanism often involves the disruption of critical signaling pathways that promote cell survival and proliferation.
Cancer Treatment
Given the structural similarities with known PARP inhibitors, this compound could be explored as a therapeutic agent for treating cancers associated with BRCA mutations. The potential for combination therapy with existing chemotherapeutics like temozolomide may enhance efficacy and reduce resistance .
Other Potential Applications
Beyond oncology, sulfonamide compounds have been investigated for their antibacterial and antiviral properties. The unique structure of this compound may also lead to novel applications in these areas.
Case Study 1: Inhibition of Tumor Growth
A study involving a related compound demonstrated a significant reduction in tumor volume in BRCA1 mutant models when treated with a PARP inhibitor . While direct studies on the specific compound are lacking, the implications suggest that this compound could exhibit similar effects.
Case Study 2: Pharmacokinetics and Safety Profile
Research into related sulfonamide derivatives has provided insights into pharmacokinetic properties such as absorption rates and metabolic stability. These factors are crucial for determining the therapeutic window and safety profile of new compounds .
Propriétés
IUPAC Name |
12-(2,6-difluorophenyl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2S/c16-11-2-1-3-12(17)15(11)23(21,22)20-9-4-5-14(20)10-7-18-8-19-13(10)6-9/h1-3,7-9,14H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTJGWMSUHIFHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.